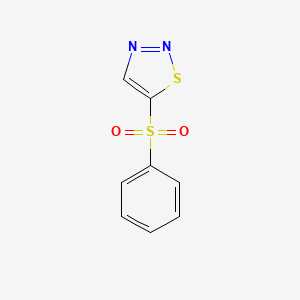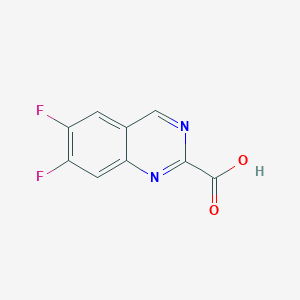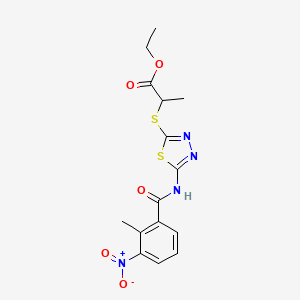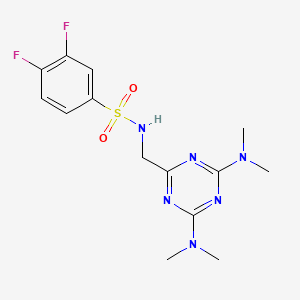
5-(Phenylsulfonyl)-1,2,3-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Phenylsulfonyl)-1,2,3-thiadiazole is a small molecule with the chemical formula C8H8N4O4S3 . It belongs to the class of organic compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The reaction of benzenesulfonyl chloride with ethyl isonipecotate yielded ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate, which was further converted into 1-(phenylsulfonyl)piperidin-4-carbohydrazide and 5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol respectively .Molecular Structure Analysis
The molecular structure of 5-(Phenylsulfonyl)-1,2,3-thiadiazole consists of a thiadiazole ring attached to a phenylsulfonyl group . The average molecular weight is 320.369 .Applications De Recherche Scientifique
Antiviral Applications
The phenylsulfonyl moiety has been investigated for its potential as an anti-SARS-CoV-2 and MERS-CoV-2 agent . Spirooxindole-based phenylsulfones synthesized through [3+2] cycloaddition reactions have shown promising results. These compounds, when tested individually against human coronaviruses, demonstrated potent activity and safety. Moreover, a synergistic effect was observed when combining potent spirooxindoles, leading to improved antiviral activity and host-cell safety .
Catalytic Applications
Sulfones, including phenylsulfonyl derivatives, are pivotal in organic synthesis. They have been used in catalytic desulfitative functionalizations , opening new avenues for research. These derivatives enable catalytic C–C and C–X bond construction, expanding the flexibility of C–S bonds and offering new perspectives in catalytic transformations .
Sensing Applications
Phenylsulfonyl compounds, such as 1-Phenylsulfonylindole-5-boronic acid, have been utilized in various sensing applications . These include homogeneous assays and heterogeneous detection systems, where the boronic acid moiety plays a crucial role in the sensing mechanism.
Drug Design and Medicinal Chemistry
Vinyl sulfone building blocks, closely related to phenylsulfonyl derivatives, have been widely used as potent irreversible inhibitors of cysteine proteases. These compounds are significant in drug design due to their ability to enhance binding affinity and prolong the resting time at the enzyme . The modification of vinyl sulfone reactivity from irreversible to reversible reactions with thiols has been studied, which is crucial for reducing undesired side reactions and toxicity .
Biological Potential of Indole Derivatives
Indole derivatives, which can be synthesized from phenylsulfonyl compounds, possess a wide range of biological activities. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This makes them of great interest for the development of new therapeutic agents .
Synthetic Applications in Organic Synthesis
Phenylsulfonyl derivatives have been used in the synthesis of materials with functional groups such as difluoromethyl (CF2H), difluoromethylene (–CF2–), and difluoromethylidene (=CF2). These synthetic applications are crucial for the development of new materials and compounds within organic synthesis .
Mécanisme D'action
Propriétés
IUPAC Name |
5-(benzenesulfonyl)thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S2/c11-14(12,8-6-9-10-13-8)7-4-2-1-3-5-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGSAGIOMIQCCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=NS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Phenylsulfonyl)-1,2,3-thiadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(phenylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2856367.png)
![(Z)-2-(2-fluorobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2856370.png)
![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B2856371.png)
![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide](/img/structure/B2856372.png)
![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2856373.png)
![N-(3-methylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2856375.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-ethylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2856376.png)





![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2856389.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2856390.png)